Ethyl 2-isothiocyanato-5-phenylpenta-2,4-dienoate
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Overview
Description
Ethyl 2-isothiocyanato-5-phenylpenta-2,4-dienoate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an isothiocyanate group attached to a conjugated diene system, which includes a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-isothiocyanato-5-phenylpenta-2,4-dienoate typically involves the reaction of ethyl 5-phenylpenta-2,4-dienoate with a suitable isothiocyanate reagent. One common method is the reaction of ethyl 5-phenylpenta-2,4-dienoate with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isothiocyanato-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.
Cycloaddition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, secondary amines, and thiols in solvents such as ethanol or acetonitrile.
Cycloaddition Reactions: Dienophiles such as maleic anhydride or acrylonitrile in solvents like toluene or xylene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride in appropriate solvents.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Cyclohexene Derivatives: Formed from Diels-Alder reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Ethyl 2-isothiocyanato-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: Explored for its use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-isothiocyanato-5-phenylpenta-2,4-dienoate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of thiourea or carbamate derivatives. These reactions can modulate biological pathways by interacting with proteins and enzymes, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenylpenta-2,4-dienoate: Lacks the isothiocyanate group but shares the conjugated diene system.
Ethyl 2-cyano-5-phenylpenta-2,4-dienoate: Contains a cyano group instead of an isothiocyanate group.
Ethyl 2-amino-5-phenylpenta-2,4-dienoate: Contains an amino group instead of an isothiocyanate group.
Uniqueness
Ethyl 2-isothiocyanato-5-phenylpenta-2,4-dienoate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for the synthesis of thiourea derivatives and for exploring new pharmacological agents.
Properties
CAS No. |
51110-26-0 |
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Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
ethyl 2-isothiocyanato-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C14H13NO2S/c1-2-17-14(16)13(15-11-18)10-6-9-12-7-4-3-5-8-12/h3-10H,2H2,1H3 |
InChI Key |
HZEYOILHDSDJLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC=CC1=CC=CC=C1)N=C=S |
Origin of Product |
United States |
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